molecular formula C9H11NO5S B3056924 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene CAS No. 75259-32-4

1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene

Cat. No.: B3056924
CAS No.: 75259-32-4
M. Wt: 245.25
InChI Key: LMNQJZKCGQWBHB-UHFFFAOYSA-N
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Description

Chemical Formula: C₉H₁₁NO₅S CAS Number: 75259-32-4 Structural Features:

  • Ethanesulfonyl group (-SO₂C₂H₅) at position 1.
  • Methoxy group (-OCH₃) at position 2.
  • Nitro group (-NO₂) at position 3.

This compound is a nitroaromatic sulfonamide derivative with applications in medicinal chemistry and organic synthesis. Its synthesis involves sulfonation and nitration reactions, as inferred from related compounds in . Key properties include moderate solubility in polar organic solvents and stability under controlled conditions.

Properties

IUPAC Name

1-ethylsulfonyl-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-3-16(13,14)9-5-4-7(10(11)12)6-8(9)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNQJZKCGQWBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265945
Record name 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75259-32-4
Record name 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75259-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of the ethanesulfonyl group, the methoxy group, and the nitro group onto the benzene ring. One common method involves the sulfonylation of 2-methoxy-4-nitrobenzene using ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide or sulfonate derivatives: from nucleophilic substitution.

    Amino derivatives: from reduction of the nitro group.

    Formyl or carboxyl derivatives: from oxidation of the methoxy group.

Scientific Research Applications

1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2-methoxy-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : 1-Methylsulfonyl-4-nitrobenzene (CAS: Not specified)
  • Structural Differences :
    • Methylsulfonyl (-SO₂CH₃) replaces ethanesulfonyl.
    • Absence of methoxy group.
  • Impact on Properties: Reduced steric hindrance due to smaller sulfonyl group. Lower molecular weight (C₇H₇NO₄S, ~201.2 g/mol) compared to the target compound (257.25 g/mol). Crystal structure analysis reveals centrosymmetric dimers stabilized by C–H···O hydrogen bonds, unlike the target compound .
Compound B : 1-(Bromomethyl)-2-methoxy-4-nitrobenzene (CAS: 90434-16-5)
  • Structural Differences :
    • Bromomethyl (-CH₂Br) replaces ethanesulfonyl.
  • Impact on Properties: Higher reactivity in nucleophilic substitution due to bromine. Molecular weight: 246.06 g/mol . Potential for cross-coupling reactions, unlike the sulfonamide-based target compound.
Compound C : 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (CAS: 30158-46-4)
  • Structural Differences :
    • Bulky 2-chloro-2-phenylethylsulfonyl group replaces ethanesulfonyl.
  • Impact on Properties :
    • Increased steric hindrance limits accessibility in catalytic reactions.
    • Enhanced lipophilicity due to phenyl group .

Biological Activity

1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group, a methoxy group, and an ethanesulfonyl moiety, contributing to its unique chemical reactivity and potential biological effects. Its molecular formula is C9H11N2O4S.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains. This is attributed to their ability to interfere with folate synthesis in bacteria, which is critical for their growth and reproduction.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent .
  • Anticancer Activity Assessment : In vitro studies have demonstrated that this compound can significantly reduce the viability of specific cancer cell lines, such as breast and prostate cancer cells. The study utilized various assays to measure cell proliferation and apoptosis, confirming the compound's cytotoxic effects .

The biological activity of this compound is believed to stem from its interaction with key enzymes involved in metabolic pathways. Specifically, it may inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. Additionally, its nitro group can undergo reduction within cells, generating reactive intermediates that may contribute to its anticancer activity by inducing oxidative stress within malignant cells.

Toxicological Studies

While the biological activities are promising, toxicological evaluations are essential for understanding safety profiles. Studies have indicated that high doses can lead to adverse effects such as anemia and organ weight changes in animal models. Chronic exposure has been linked to histopathological changes in vital organs like the liver and kidneys, necessitating further investigation into dose-response relationships and long-term effects .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityToxicity Level
This compoundModerateHighModerate
SulfanilamideHighModerateLow
TrimethoprimHighLowLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene

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